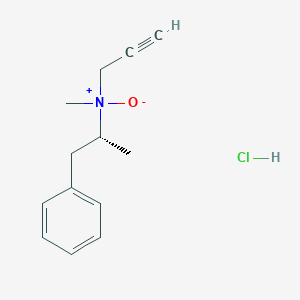
R-(-)-Deprenyl N-Oxide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-(-)-Deprenyl N-Oxide Hydrochloride is a chemical compound known for its potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of deprenyl, which is a selective monoamine oxidase B (MAO-B) inhibitor. The N-oxide form of deprenyl is of particular interest due to its unique chemical properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-Deprenyl N-Oxide Hydrochloride typically involves the oxidation of R-(-)-Deprenyl. One common method is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a base. The reaction proceeds as follows:
- R-(-)-Deprenyl is dissolved in an appropriate solvent such as methanol.
- Hydrogen peroxide is added to the solution.
- The mixture is stirred at room temperature until the reaction is complete.
- The product is then purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to be an efficient and green method for producing various N-oxides .
化学反応の分析
Types of Reactions
R-(-)-Deprenyl N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to R-(-)-Deprenyl using reducing agents.
Substitution: The N-oxide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Further oxidized products depending on the conditions.
Reduction: R-(-)-Deprenyl.
Substitution: Substituted derivatives of R-(-)-Deprenyl N-Oxide.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its effects on cellular processes and as a tool in biochemical studies.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
作用機序
The mechanism of action of R-(-)-Deprenyl N-Oxide Hydrochloride involves its interaction with monoamine oxidase B (MAO-B). By inhibiting MAO-B, it prevents the breakdown of dopamine, thereby increasing its availability in the brain. This action is beneficial in conditions where dopamine levels are deficient, such as Parkinson’s disease. The N-oxide form may also have additional effects due to its unique chemical structure .
類似化合物との比較
Similar Compounds
R-(-)-Deprenyl:
L-Deprenyl: The enantiomer of R-(-)-Deprenyl, with different pharmacological properties.
Pargyline: Another MAO-B inhibitor with a different chemical structure.
Uniqueness
R-(-)-Deprenyl N-Oxide Hydrochloride is unique due to its N-oxide group, which imparts different chemical and biological properties compared to its parent compound. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C13H18ClNO |
|---|---|
分子量 |
239.74 g/mol |
IUPAC名 |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-,14?;/m1./s1 |
InChIキー |
LDBABUYKMMYGDD-UYUUDJTFSA-N |
異性体SMILES |
C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-].Cl |
正規SMILES |
CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol](/img/structure/B14092369.png)
![3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14092380.png)
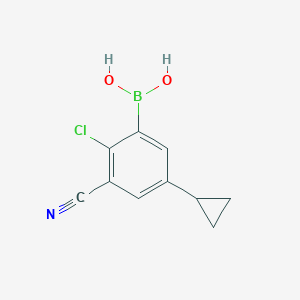
![1-{3-[(4-Chlorobenzyl)oxy]phenyl}-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092391.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092392.png)
![3-(2-ethoxyethyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092398.png)
![3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14092407.png)
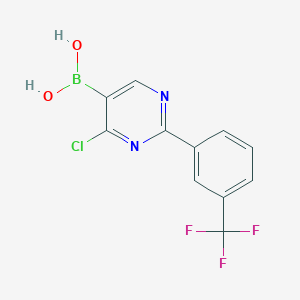
![7-Chloro-1-(3-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092415.png)
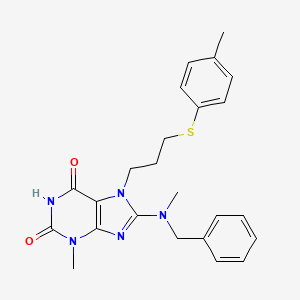
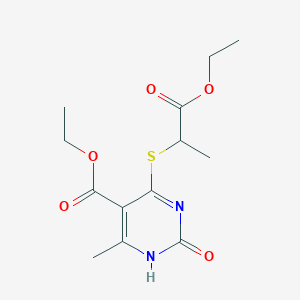
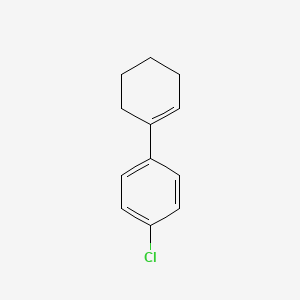
![1-(4-Bromophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092458.png)
![1-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B14092459.png)
